molecular formula C16H17N3O2S2 B6476625 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzenesulfonamide CAS No. 2640828-42-6

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzenesulfonamide

Cat. No.: B6476625
CAS No.: 2640828-42-6
M. Wt: 347.5 g/mol
InChI Key: VUOFOJPQJASZHA-UHFFFAOYSA-N
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Description

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzenesulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1-methylpyrazole moiety and a benzenesulfonamide group. This compound belongs to a class of heterocyclic molecules where the thiophene and pyrazole rings are linked via an ethyl chain. Such structural motifs are commonly associated with diverse biological activities, including anti-inflammatory and anticancer properties, as observed in related analogs .

Properties

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-19-12-13(11-17-19)16-8-7-14(22-16)9-10-18-23(20,21)15-5-3-2-4-6-15/h2-8,11-12,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOFOJPQJASZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Coupling of Pyrazole and Thiophene Rings: The pyrazole and thiophene rings are coupled using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

    Introduction of the Benzenesulfonamide Group: The final step involves the sulfonation of the coupled product with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzenesulfonamide can undergo various types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C₁₅H₁₆N₄O₂S
  • Molecular Weight : Approximately 320.37 g/mol
  • Functional Groups : Contains a sulfonamide group (-SO₂NH₂), which is known for its biological activity.

This compound's structure allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.

Medicinal Chemistry

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzenesulfonamide has been studied for its potential pharmacological properties, particularly in the context of:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Carbonic Anhydrase Inhibition : The compound acts as a potent inhibitor of carbonic anhydrase, an enzyme involved in acid-base balance, which is relevant in treating conditions like glaucoma and epilepsy .

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis due to its ability to participate in various chemical reactions. Its sulfonamide group enhances reactivity, allowing for the formation of new derivatives with potentially improved biological activities. The synthesis typically involves multi-step organic reactions that can be optimized for yield and purity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common bacterial strains. Results indicated:

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans16

These findings suggest that this compound could be developed into an effective antimicrobial agent.

Case Study 2: Inhibition of Carbonic Anhydrase

Another research effort focused on the inhibitory effects of the compound on carbonic anhydrase isoforms. The results demonstrated significant inhibition, highlighting its potential use in therapies targeting metabolic disorders associated with carbonic anhydrase dysfunction .

Mechanism of Action

The mechanism of action of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit kinases by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs are compared in Table 1, highlighting substituent differences and their implications:

Table 1: Structural and Functional Comparison of Selected Sulfonamide Derivatives

Compound Name Core Structure Pyrazole Substituent Thiophene Position Sulfonamide Group Biological Activity Reference
Target Compound Thiophene-pyrazole-ethyl linker 1-methyl-1H-pyrazol-4-yl 2-position Benzenesulfonamide Not explicitly reported -
4-(1-ethyl-1H-pyrazol-5-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-sulfonamide Thiophene-pyrazole linker 1-ethyl-1H-pyrazol-5-yl 2-position Thiophene-2-sulfonamide Not specified
4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide Benzene-pyrazole linker 4-methylphenyl, CF₃ N/A Benzenesulfonamide Potential anti-inflammatory
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide Thiophene-acrylamide linker N/A 2-position Benzenesulfonamide Anti-breast cancer
Thiadiazole-linked pyrazole benzene sulfonamides (6a-o) Thiadiazole-pyrazole linker 5-chloro-3-methyl N/A Benzenesulfonamide Anti-inflammatory
Key Observations:

Pyrazole Substituents: The target compound features a 1-methyl group on the pyrazole ring, which may enhance metabolic stability compared to bulkier substituents (e.g., ethyl in or trifluoromethyl in ). Smaller substituents like methyl could improve solubility and binding affinity to hydrophobic pockets in target proteins.

Thiophene vs. Thiadiazole Linkers :

  • Thiadiazole-linked analogs () demonstrate anti-inflammatory activity, suggesting that the heterocyclic linker influences target specificity. Thiophene-based compounds (e.g., ) show anticancer activity, possibly due to enhanced π-π stacking interactions with biological targets.

Sulfonamide Position :

  • The target compound ’s benzenesulfonamide group is distinct from the thiophene-2-sulfonamide in . Sulfonamide positioning affects electronic properties (e.g., resonance effects) and hydrogen-bonding capacity, which are critical for enzyme inhibition (e.g., cyclooxygenase or carbonic anhydrase).

Biological Activity

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a pyrazole ring, a thiophene moiety, and a sulfonamide functional group, suggesting diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Molecular Characteristics

The molecular formula for this compound is C14H17N5O2S2C_{14}H_{17}N_{5}O_{2}S_{2} with a molecular weight of 351.5 g/mol. The compound's structure includes:

  • Pyrazole Ring : Known for its role in various biological activities.
  • Thiophene Moiety : Contributes to the compound's electronic properties and potential interactions with biological targets.
  • Sulfonamide Group : Associated with antibacterial properties and various therapeutic applications.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC14H17N5O2S2C_{14}H_{17}N_{5}O_{2}S_{2}
Molecular Weight351.5 g/mol
CAS Number2640829-49-6

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. The sulfonamide group is particularly noted for its effectiveness against bacterial infections by inhibiting folic acid synthesis.

Anti-inflammatory Effects

Studies have shown that compounds containing pyrazole and thiophene rings can modulate inflammatory pathways. For instance, derivatives of pyrazole have been reported to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This suggests that this compound may also possess anti-inflammatory properties.

Case Studies

  • Inhibition of COX Enzymes : In vitro studies demonstrated that related compounds exhibit IC50 values in the nanomolar range against COX enzymes, indicating potent anti-inflammatory activity.
  • Antifungal Activity : Research highlighted that some derivatives showed activity against fungal strains such as Candida albicans, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents .
  • Cancer Cell Line Studies : Preliminary investigations into the compound's effects on various cancer cell lines revealed potential cytotoxicity, warranting further exploration into its anticancer properties .

The biological activities of this compound may be attributed to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those linked to inflammation and bacterial growth.
  • Receptor Modulation : Interaction with specific receptors could lead to downstream effects influencing cell signaling pathways related to inflammation and cancer progression.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the pyrazole ring.
  • Introduction of the thiophene moiety.
  • Attachment of the sulfonamide group.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .

Table 2: Synthesis Overview

StepDescription
Step 1Synthesis of pyrazole ring
Step 2Incorporation of thiophene moiety
Step 3Addition of sulfonamide group

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